![molecular formula C10H13BO3 B2737503 [4-(But-2-en-1-yloxy)phenyl]boronic acid CAS No. 938443-40-4](/img/structure/B2737503.png)
[4-(But-2-en-1-yloxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(But-2-en-1-yloxy)phenyl]boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.02 . Its IUPAC name is 4-[(2E)-2-butenyloxy]phenylboronic acid . The InChI code is 1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ .Chemical Reactions Analysis
Boronic acids and their esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in the preparation of sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Applications De Recherche Scientifique
Carbohydrate Binding and Sensing
Boronic acids, including variants like [4-(But-2-en-1-yloxy)phenyl]boronic acid, have been recognized for their capability to bind carbohydrates. This property has been exploited in the design of sensors for detecting saccharides, which is crucial in medical diagnostics and research. For instance, ortho-hydroxymethyl phenylboronic acids have shown superior carbohydrate-binding capabilities compared to traditional dialkylamino analogues, offering new avenues for creating sensitive and selective glycoconjugate sensors (Dowlut & Hall, 2006).
Catalysts in Organic Synthesis
The application of this compound in catalysis has been demonstrated through its role in facilitating various organic reactions. For example, boronic acids have been utilized as catalysts in dehydrative condensation between carboxylic acids and amines, showcasing their effectiveness in promoting amidation under mild conditions (Wang, Lu, & Ishihara, 2018).
Materials Science and Nanotechnology
Phenyl boronic acids have been integrated into the design of materials with advanced functionalities, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The ability to modulate the optical properties of materials through boronic acid esterification opens up possibilities for developing new photoluminescent materials (Zhang et al., 2018).
Drug Delivery Systems
Boronic acids have found applications in the development of drug delivery systems, particularly through their incorporation into nanomaterials. The specific binding interactions between boronic acids and biomolecules can be leveraged for targeted drug delivery, enhancing the efficacy of therapeutic agents. Modifications of polyethylene imine with phenylboronic acid, for instance, have significantly improved gene transfection capabilities, highlighting the potential of boronic acid derivatives in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
“[4-(But-2-en-1-yloxy)phenyl]boronic acid” has several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[4-[(E)-but-2-enoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCUCIIUMMWEJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC/C=C/C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

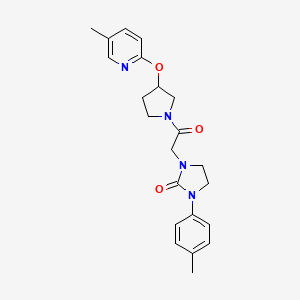
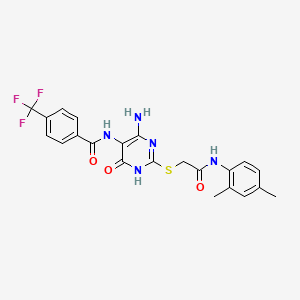
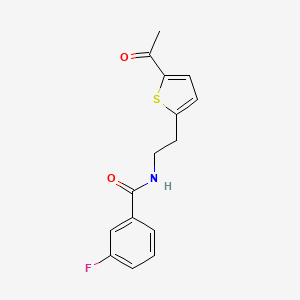
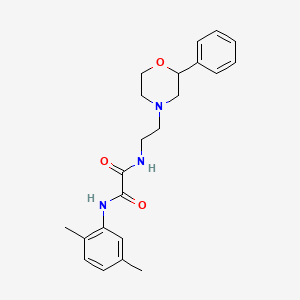
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2737428.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2737429.png)
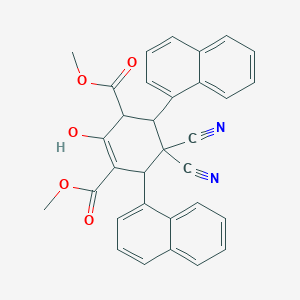
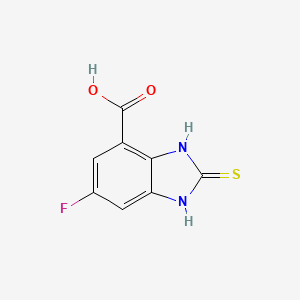
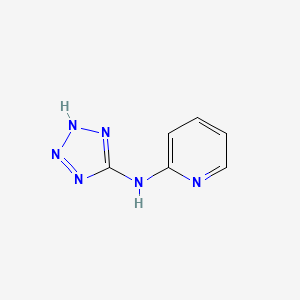

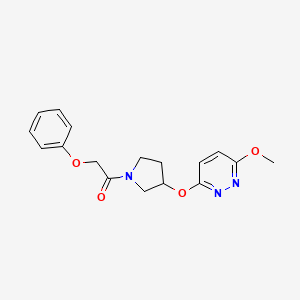
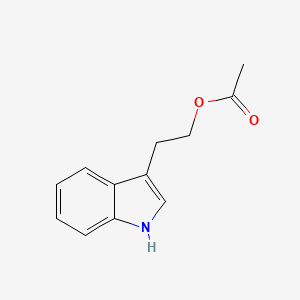
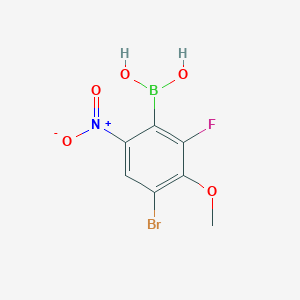
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2737443.png)